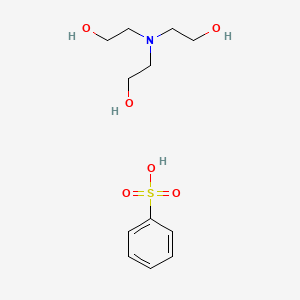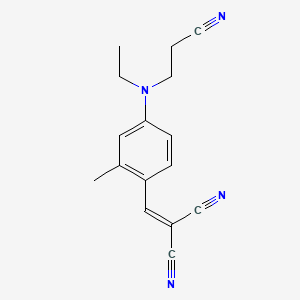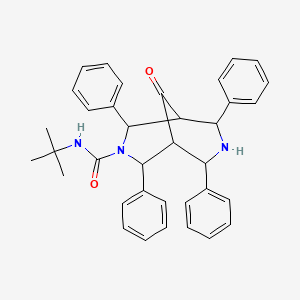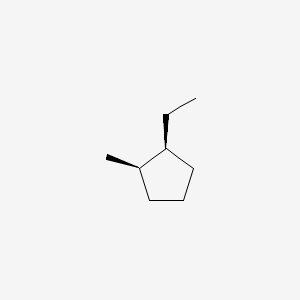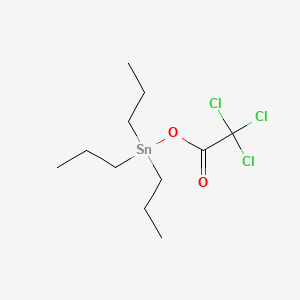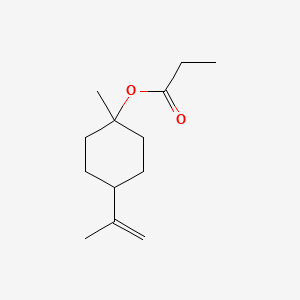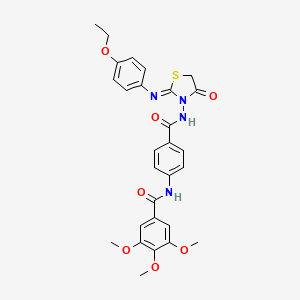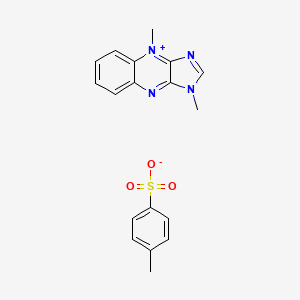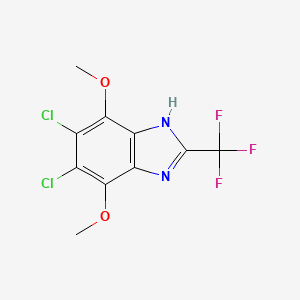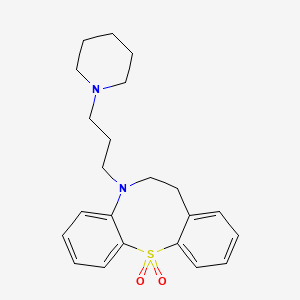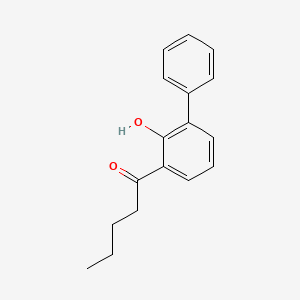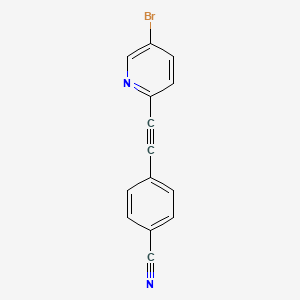![molecular formula C10H18O B13779482 [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-08-9](/img/structure/B13779482.png)
[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, also known as nerol, is a naturally occurring monoterpenoid and an alcohol. It is found in many essential oils such as lemongrass, hops, and ginger. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nerol can be synthesized through various methods. One common synthetic route involves the isomerization of geraniol, another monoterpenoid alcohol. This process typically uses acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to achieve the desired isomerization.
Industrial Production Methods
In industrial settings, nerol is often extracted from natural sources through steam distillation. The essential oils containing nerol are subjected to steam, which helps in the extraction of volatile compounds. The steam and volatile compounds are then condensed, and the essential oil is separated from the water.
Analyse Des Réactions Chimiques
Types of Reactions
Nerol undergoes various chemical reactions, including:
Oxidation: Nerol can be oxidized to form neral, a corresponding aldehyde.
Reduction: It can be reduced to form dihydro-nerol.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Neral
Reduction: Dihydro-nerol
Substitution: Halogenated derivatives of nerol
Applications De Recherche Scientifique
Nerol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
Nerol exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Nerol is similar to other monoterpenoid alcohols such as geraniol and linalool. it has unique properties that distinguish it from these compounds:
Geraniol: While geraniol is a geometric isomer of nerol, it has a different aroma profile and slightly different chemical reactivity.
Linalool: Linalool has a different structure and is known for its lavender-like aroma, whereas nerol has a more rose-like scent.
Similar Compounds
- Geraniol
- Linalool
- Citronellol
- Farnesol
Propriétés
Numéro CAS |
97890-08-9 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(2S,3Z)-3,7-dimethylocta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7-/t10-/m0/s1 |
Clé InChI |
RJSWINAXCPBTMV-RNKPRXRFSA-N |
SMILES isomérique |
C[C@@H](/C(=C\CC=C(C)C)/C)O |
SMILES canonique |
CC(C(=CCC=C(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


